molecular formula C22H29N3O2S2 B4539587 4-{[(cyclohexylamino)carbonothioyl]amino}-N-mesitylbenzenesulfonamide

4-{[(cyclohexylamino)carbonothioyl]amino}-N-mesitylbenzenesulfonamide

Cat. No. B4539587
M. Wt: 431.6 g/mol
InChI Key: AYDDZUNWGYTNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of cycloalkylamino-1-carbonylbenzenesulfonamides, including structures similar to 4-{[(cyclohexylamino)carbonothioyl]amino}-N-mesitylbenzenesulfonamide, involves strategic modifications to the cycloalkylamine nucleus and the incorporation of hydrophobic or hydrophilic functionalities. These modifications aim to optimize interactions within the enzyme cavity, enhancing the compound's inhibitory efficacy against specific human carbonic anhydrase isoforms (Buemi et al., 2019).

Molecular Structure Analysis

Structural analysis through crystallography provides insights into the binding mechanisms of sulfonamide derivatives to enzyme targets. The orientation and interactions of these molecules within the enzyme's active site are critical for their inhibitory activity. Understanding the crystal structure of similar compounds bound to carbonic anhydrase enzymes highlights the importance of molecular conformation in achieving potent inhibition (Buemi et al., 2019).

Chemical Reactions and Properties

Cyanobenzenesulfonamides, structurally related to our compound of interest, demonstrate a unique reactivity pattern, especially in amine synthesis and protecting strategies. Their ability to undergo clean cleavage to the parent amine under specific conditions suggests potential for broader chemical applications, highlighting the compound's chemical reactivity and functional versatility (Schmidt et al., 2017).

Physical Properties Analysis

The determination of crystal structures for drugs like tolbutamide, which share a sulfonamide group with our compound, provides valuable information on the physical properties that influence drug behavior. These properties include crystal packing, hydrogen bonding, and van der Waals interactions, which are essential for understanding the compound's stability, solubility, and overall physical behavior (Nirmala & Gowda, 1981).

Chemical Properties Analysis

The chemical properties of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides reveal insights into the acylation of amines, demonstrating the compound's potential for selective protection and activation of amines. This indicates a broader chemical utility, underscoring the importance of exploring the chemical properties of sulfonamide derivatives for synthetic and medicinal chemistry applications (Ebrahimi et al., 2015).

properties

IUPAC Name

1-cyclohexyl-3-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S2/c1-15-13-16(2)21(17(3)14-15)25-29(26,27)20-11-9-19(10-12-20)24-22(28)23-18-7-5-4-6-8-18/h9-14,18,25H,4-8H2,1-3H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDDZUNWGYTNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(cyclohexylcarbamothioyl)amino]-N-(2,4,6-trimethylphenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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